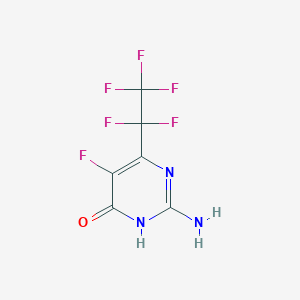
(R)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid is a chiral amino acid derivative It is characterized by its unique structural features, which include an ethoxy group and a pentanoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process that includes the formation of an imine intermediate followed by nucleophilic addition of cyanide and subsequent hydrolysis to yield the desired amino acid . The reaction conditions typically involve acidic or basic environments to facilitate the formation and hydrolysis of intermediates.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods to achieve high enantioselectivity. Enzymatic catalysis can be employed to convert racemic mixtures of amino acids into enantiomerically pure forms . This method is advantageous due to its mild reaction conditions and high specificity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted amino acids, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in protein synthesis and enzyme catalysis.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amino acids.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of ®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include enzymatic catalysis and receptor binding, leading to various biological effects .
Comparaison Avec Des Composés Similaires
®-2-Amino-3-phenylpropanoic acid: Another chiral amino acid derivative with different substituents.
(S)-2-Amino-4-methylpentanoic acid: Known for its role in protein synthesis.
Uniqueness: ®-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid is unique due to its specific structural features, such as the ethoxy and pentanoyl groups, which confer distinct chemical and biological properties. These features differentiate it from other amino acid derivatives and contribute to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 |
Clé InChI |
AUVAVXHAOCLQBF-SFYZADRCSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)OCC)N[C@H](C)C(=O)O |
SMILES canonique |
CCCC(C(=O)OCC)NC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


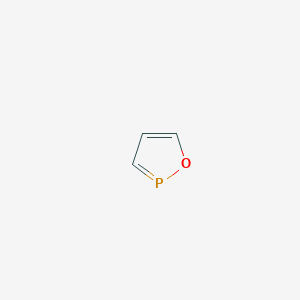

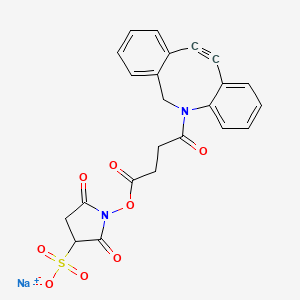

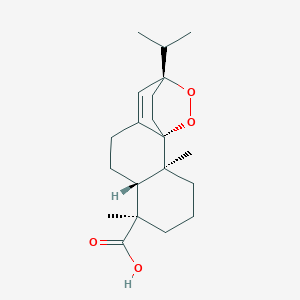

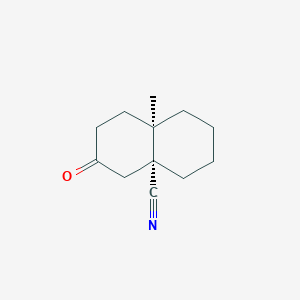
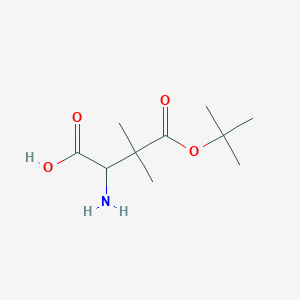
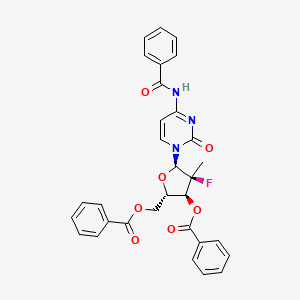
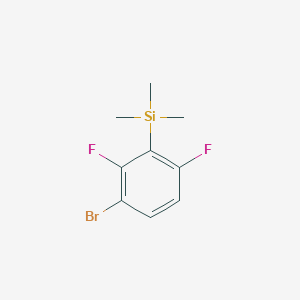
![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)

